Oral Bioavailability: MD-4251 vs. MD-4099, MD-4252, MD-265, and KT-253
MD-4251 achieves an oral bioavailability (F) of 39% in mice, which is 2.8-fold higher than the parent compound MD-4099 (14%), 1.95-fold higher than its direct analog MD-4252 (20%), and 43-fold higher than the first-generation degrader MD-265 (0.9%) [1]. When compared to the clinical-phase degrader KT-253 (F = 1.9%), MD-4251's bioavailability is 20-fold superior [1]. This substantial improvement stems from the piperazine-substituted pyrimidine recognition element and optimized linker composition, which jointly reduce clearance (Cl = 0.6 mL/min/kg for MD-4251 vs. 3.3 mL/min/kg for MD-4099) while maintaining a high volume of distribution (Vss = 0.9 L/kg) [1].
| Evidence Dimension | Oral bioavailability (F%) and pharmacokinetic parameters in mice following oral (PO) and intravenous (IV) dosing |
|---|---|
| Target Compound Data | MD-4251: F = 39%; Cmax = 1,157 ng/mL; AUC0–24h = 20,658 h·ng/mL; Cl = 0.6 mL/min/kg; Vss = 0.9 L/kg; T1/2 > 24 h (PO, 3 mg/kg) |
| Comparator Or Baseline | MD-4099: F = 14%, Cmax = 77 ng/mL, AUC0–24h = 1,389 h·ng/mL, Cl = 3.3 mL/min/kg; MD-4252: F = 20%, Cmax = 257 ng/mL, AUC0–24h = 4,187 h·ng/mL; MD-265: F = 0.9%, Cmax = 773 ng/mL (PO, 50 mg/kg); KT-253: F = 1.9%, Cmax = 90.4 ng/mL, AUC0–24h = 295 h·ng/mL |
| Quantified Difference | MD-4251 demonstrates 2.8-fold higher F than MD-4099, 15-fold higher AUC0–24h than MD-4099, 4.9-fold higher AUC0–24h than MD-4252, and 70-fold higher AUC0–24h than KT-253 |
| Conditions | Mouse pharmacokinetic study; PO dosing at 3 mg/kg (MD-265 comparison at 50 mg/kg PO); IV dosing at 1 mg/kg for clearance and Vss determination; data from Table 4 and Table 1 of Acharyya et al. 2025 |
Why This Matters
For in vivo efficacy studies, oral bioavailability is the primary gatekeeper; MD-4251's 39% F enables robust tumor regression with oral dosing, whereas comparators require IV administration or drastically higher oral doses, directly impacting experimental feasibility and translational relevance.
- [1] Acharyya, R. K.; Huang, L.; Aguilar, A.; et al. MD-4251: A First-in-Class Oral MDM2 Degrader Inducing Complete Tumor Regression with Single-Dose Administration. J. Med. Chem. 2025, Tables 1 and 4. View Source
